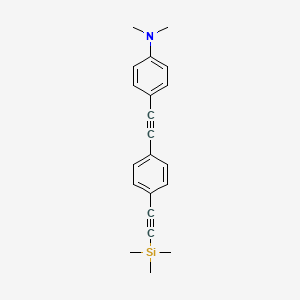

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

Description

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (CAS: 910467-59-3) is a push-pull chromophore featuring a dimethylamino donor group, two ethynyl spacers, and a trimethylsilyl (TMS) acceptor moiety. Its molecular formula is C₂₁H₂₃NSi (MW: 317.50 g/mol), and its structure enables extended π-conjugation, making it relevant for optoelectronic applications . The compound is synthesized via palladium-catalyzed Sonogashira coupling, as demonstrated in protocols using 4-bromo-N,N-dimethylaniline and trimethylsilylacetylene .

Properties

IUPAC Name |

N,N-dimethyl-4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NSi/c1-22(2)21-14-12-19(13-15-21)7-6-18-8-10-20(11-9-18)16-17-23(3,4)5/h8-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWTHLKBYTNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474296 | |

| Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910467-59-3 | |

| Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodo-N,N-dimethylaniline and trimethylsilylacetylene.

Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically Pd(PPh3)2Cl2, in an inert atmosphere (e.g., nitrogen or argon).

Procedure: The 4-iodo-N,N-dimethylaniline is reacted with trimethylsilylacetylene under the aforementioned conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogenation catalysts (e.g., Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., Br2), nucleophiles (e.g., Grignard reagents)

Major Products Formed

Oxidation: Quinones, oxidized aniline derivatives

Reduction: Reduced amine derivatives

Substitution: Various substituted aniline derivatives

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is primarily used as a building block in organic synthesis. It participates in various coupling reactions, such as the Sonogashira reaction, which is essential for forming carbon-carbon bonds. This reaction involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts and is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Material Science

The compound's unique structure allows it to be used in the development of advanced materials, particularly in the field of organic electronics. Its conjugated system can facilitate charge transport, making it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Research has shown that compounds with similar structures exhibit improved electronic properties, enhancing device performance .

Photonic Applications

Due to its optical properties, this compound can be utilized in photonic applications. It can serve as a dye or chromophore in various optical devices, contributing to their efficiency and functionality. Studies indicate that incorporating such compounds into photonic devices can lead to enhanced light absorption and emission characteristics .

Biological Research

Emerging research suggests potential applications of this compound in biological systems, particularly as a fluorescent probe for imaging purposes. The ability to modify its structure allows for tuning its fluorescence properties, which can be beneficial for tracking biological processes at the molecular level .

Case Study 1: Organic Electronics

A study published in the Beilstein Journal of Organic Chemistry explored the use of this compound in OLEDs. The results demonstrated that devices incorporating this compound exhibited higher luminescence efficiency compared to those made with traditional materials. The authors attributed this improvement to the compound's efficient charge transport properties and favorable energy levels .

Case Study 2: Photonic Devices

In another investigation focused on photonic applications, researchers evaluated the performance of devices using this compound as an active layer. The findings revealed that these devices had superior light-emitting capabilities, showcasing the compound's potential for future photonic technologies .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s trimethylsilyl group and ethynyl linkage play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the terminal aryl or ethynyl positions. These modifications influence electronic properties, solubility, and reactivity:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano) redshift absorption maxima (λmax) compared to TMS .

- Alkylamino variations (dimethyl vs. diethyl) modulate electron-donating strength and steric effects .

Optical and Electronic Properties

Absorption Spectra:

- 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile: λmax = 373 nm . N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline: Expected redshift compared to dimethylamino due to stronger electron donation .

Fluorescence and Nonlinear Optics:

- N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline (a structural analog) exhibits temperature-dependent twisted intramolecular charge transfer (TICT) fluorescence, with emission intensifying at higher temperatures .

- DMFSPA (a nitro- and sulfonyl-substituted analog) shows enhanced two-photon absorption in nanocrystalline form, highlighting morphology-dependent optical properties .

Biological Activity

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline, also known by its CAS number 910467-59-3, is a compound with significant potential in various biological applications, particularly in medicinal chemistry and photopharmacology. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C21H23NSi

- Molecular Weight : 317.5 g/mol

- CAS Number : 910467-59-3

- Structure : The compound features a dimethylamino group attached to a phenyl ring that is further substituted with ethynyl groups, one of which is modified by a trimethylsilyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : Preliminary studies suggest that compounds with similar structures may exhibit antiviral activity against viruses such as influenza and coronaviruses. For example, derivatives of N-heterocycles have shown promise as antiviral agents, inhibiting viral replication effectively at low concentrations .

- Photopharmacology : The compound has been investigated for its potential in photopharmacology, where light activation can modulate its biological effects. This area holds promise for targeted therapies in cancer treatment .

- Cytotoxicity : Evaluations of cytotoxic effects on various cell lines are crucial for understanding safety profiles. Compounds related to this compound have shown varying degrees of cytotoxicity, which is essential for therapeutic applications .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of structurally similar compounds against the influenza virus. The results indicated that certain derivatives could inhibit viral replication at concentrations as low as 0.35 μM, suggesting a strong potential for therapeutic development .

Case Study 2: Photopharmacological Applications

In another research effort focusing on photopharmacology, the compound was evaluated for its ability to activate specific pathways upon light exposure, leading to enhanced therapeutic effects in targeted cancer therapies. This approach demonstrates the versatility of the compound in modern medicinal chemistry .

Synthesis and Development

The synthesis of this compound typically involves multiple steps starting from readily available aniline derivatives and trimethylsilyl-acetylene reagents. This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.